molecular formula C9H16N2O3S B15207673 4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid

4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid

Cat. No.: B15207673
M. Wt: 232.30 g/mol
InChI Key: AHYZXAVWZIKMNT-UHFFFAOYSA-N
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Description

4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid is an organic compound that features a thiomorpholine ring substituted with a propan-2-yl carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    4-[(Propan-2-yl)carbamoyl]morpholine-3-carboxylic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

Uniqueness

4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

4-(propan-2-ylcarbamoyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H16N2O3S/c1-6(2)10-9(14)11-3-4-15-5-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)

InChI Key

AHYZXAVWZIKMNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCSCC1C(=O)O

Origin of Product

United States

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